1-(1-Adamantylacetyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

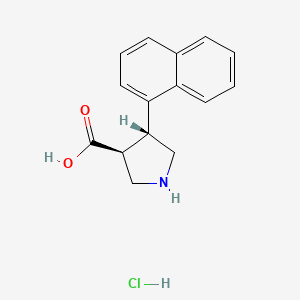

“1-(1-Adamantylacetyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an adamantyl group, which is derived from adamantane, a type of diamond-like bulky polymer .

Synthesis Analysis

The synthesis of “this compound” could involve the reaction of 1,1-cyclopropandiesters with aldimines, generated in situ by the condensation of primary amines or anilines with aldehydes . Another method could involve the reaction of adamantanone with acetophenone in a toluene solution .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and an adamantyl group . The pyrrolidine ring contributes to the polarity of the molecule, producing a dipole moment and a marked polar surface area .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets . These include various enzymes and receptors involved in processes such as inflammation, bacterial and fungal growth, cancer progression, glucose regulation, and neurological function .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, leading to downstream effects such as reduced inflammation or slowed cancer cell growth .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to impact a wide range of biochemical pathways . For instance, some pyrrolidine alkaloids have been found to inhibit eukaryotic DNA polymerases, which play a crucial role in DNA replication and repair .

Pharmacokinetics

Pyrrolidine alkaloids, in general, are known to have diverse pharmacokinetic properties . Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different pyrrolidine alkaloids and can significantly impact their bioavailability and therapeutic potential .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of pyrrolidine alkaloids .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Adamantylacetyl)pyrrolidine is its high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, its relatively low toxicity and high yield make it a convenient compound to work with in the laboratory. However, one limitation of the compound is its relatively low affinity for the serotonin transporter, which may limit its usefulness in investigating the role of serotonin in various processes.

Future Directions

There are several future directions for research on 1-(1-Adamantylacetyl)pyrrolidine. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to investigate the compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further investigation into the compound's potential side effects and toxicity, particularly with regards to long-term exposure.

Conclusion:

In conclusion, this compound is a compound with significant potential for scientific research. Its high affinity for the dopamine transporter makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, its potential applications in the treatment of addiction and other psychiatric disorders make it a compound of interest for future research. However, further investigation is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-(1-Adamantylacetyl)pyrrolidine involves the reaction of pyrrolidine with adamantoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

1-(1-Adamantylacetyl)pyrrolidine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been found to exhibit significant activity as a dopamine transporter blocker, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, it has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name |

2-(1-adamantyl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDBBNAUNRHBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951546.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2951550.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2951556.png)

![2-(3-Chlorophenyl)-6-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-4-ethoxyquinoline](/img/structure/B2951558.png)

![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)